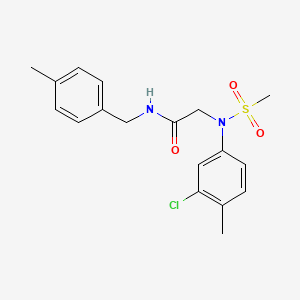![molecular formula C18H18Cl2O4 B5180602 4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5180602.png)
4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of aldehydes and has a molecular weight of 371.18 g/mol.
Wirkmechanismus
The exact mechanism of action of 4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and neurodegenerative diseases.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of this compound. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activation of nuclear factor kappa B (NF-κB) signaling pathway. In addition, it has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its use in combination with other drugs for the treatment of cancer. Finally, future research could focus on improving the solubility of this compound to increase its potential for in vivo use.
Conclusion
In conclusion, this compound is a promising compound that has potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,4-dichloro-6-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-chloropropylamine to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2O4/c1-12-8-14(19)10-15(20)18(12)24-7-3-6-23-16-5-4-13(11-21)9-17(16)22-2/h4-5,8-11H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USELBERQVSDKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=C(C=C(C=C2)C=O)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5180523.png)
![N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5180531.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5180536.png)
![1-(4-biphenylyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5180538.png)
![4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B5180546.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5180557.png)
![N-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]acetamide](/img/structure/B5180559.png)
![3-[(2-methoxyphenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5180566.png)
![6-[4-(benzyloxy)-3-ethoxyphenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5180573.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5180577.png)
![1-(4-ethylphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180581.png)
![1'-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5180587.png)
![8-ethoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5180608.png)

